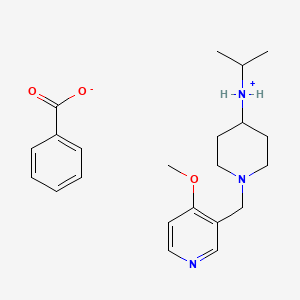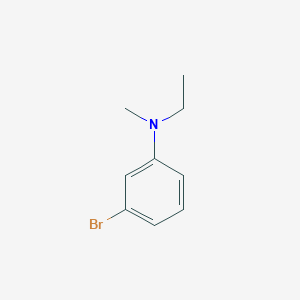
3-bromo-N-ethyl-N-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-phenyl)-ethyl-methyl-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethyl-methyl-amine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-phenyl)-ethyl-methyl-amine typically involves a multi-step process:
Bromination: The starting material, phenyl-ethyl-methyl-amine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Amination: The brominated intermediate is then subjected to amination, where an amine group is introduced using reagents like ammonia or primary amines under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of (3-Bromo-phenyl)-ethyl-methyl-amine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: (3-Bromo-phenyl)-ethyl-methyl-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of (3-Bromo-phenyl)-ethyl-methyl-amine can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products:
Substitution: Formation of phenyl-ethyl-methyl-amine derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
科学研究应用
(3-Bromo-phenyl)-ethyl-methyl-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and dyes.
作用机制
The mechanism of action of (3-Bromo-phenyl)-ethyl-methyl-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism.
Pathways Involved: The binding of (3-Bromo-phenyl)-ethyl-methyl-amine to its target can lead to changes in cellular signaling pathways, affecting processes such as neurotransmission, cell proliferation, and apoptosis.
相似化合物的比较
(3-Chloro-phenyl)-ethyl-methyl-amine: Similar structure with a chlorine atom instead of bromine.
(3-Fluoro-phenyl)-ethyl-methyl-amine: Contains a fluorine atom in place of bromine.
(3-Iodo-phenyl)-ethyl-methyl-amine: Features an iodine atom instead of bromine.
Uniqueness:
Reactivity: The presence of the bromine atom in (3-Bromo-phenyl)-ethyl-methyl-amine makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro analogs.
Biological Activity: The bromine atom can influence the compound’s binding affinity to biological targets, potentially enhancing its efficacy in medicinal applications.
属性
CAS 编号 |
855949-17-6 |
|---|---|
分子式 |
C9H12BrN |
分子量 |
214.10 g/mol |
IUPAC 名称 |
3-bromo-N-ethyl-N-methylaniline |
InChI |
InChI=1S/C9H12BrN/c1-3-11(2)9-6-4-5-8(10)7-9/h4-7H,3H2,1-2H3 |
InChI 键 |
ANBOFLIIDHXASW-UHFFFAOYSA-N |
规范 SMILES |
CCN(C)C1=CC(=CC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



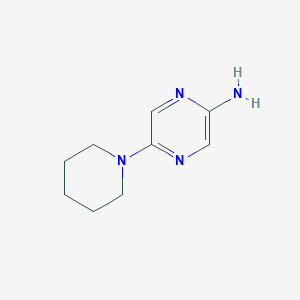
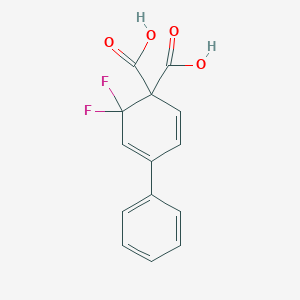
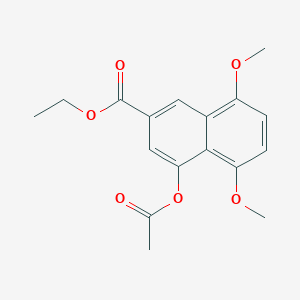
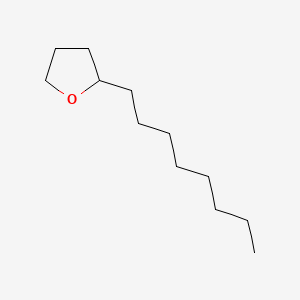
![4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13936024.png)

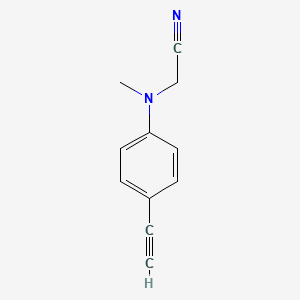
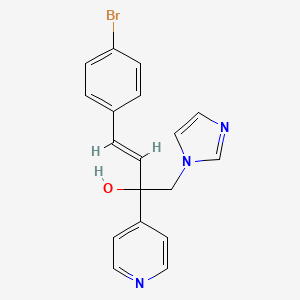
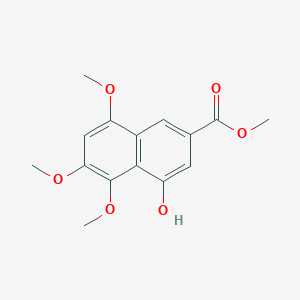

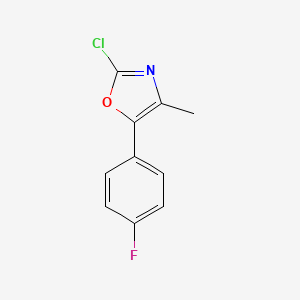
![11-bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B13936073.png)
